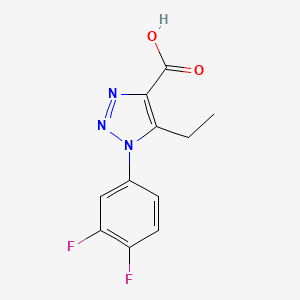

1-(3,4-difluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9F2N3O2 |

|---|---|

Molecular Weight |

253.20 g/mol |

IUPAC Name |

1-(3,4-difluorophenyl)-5-ethyltriazole-4-carboxylic acid |

InChI |

InChI=1S/C11H9F2N3O2/c1-2-9-10(11(17)18)14-15-16(9)6-3-4-7(12)8(13)5-6/h3-5H,2H2,1H3,(H,17,18) |

InChI Key |

ZXXUMBOZGLFLNW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=NN1C2=CC(=C(C=C2)F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a substitution reaction using a suitable difluorophenyl halide.

Addition of the Ethyl Group: The ethyl group can be added via an alkylation reaction using ethyl halides.

Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide (CO2) under basic conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group (-COOH) at the C4 position participates in classic acid-derived reactions:

-

The amidation reaction is critical for prodrug development, enhancing bioavailability through improved lipophilicity.

-

Ester derivatives show modified solubility profiles, useful in formulation studies .

Triazole Ring Reactivity

The 1,2,3-triazole core exhibits aromatic character with three nitrogen atoms, enabling:

Electrophilic Substitution

-

Limited reactivity due to electron-withdrawing effects from the difluorophenyl and carboxylic acid groups.

-

Substitution occurs preferentially at the N1 or C5 positions under strong electrophilic conditions (e.g., nitration) .

Coordination Chemistry

-

Triazole nitrogens act as ligands for transition metals (Cu, Ag, Pd), forming complexes with potential catalytic or antimicrobial properties .

-

Example coordination modes:

Difluorophenyl Group Transformations

The 3,4-difluorophenyl moiety undergoes selective reactions:

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Strong bases (e.g., KOtBu) | Replacement of fluorine with -O⁻, -S⁻ | Bioisostere development |

| Cross-Coupling | Pd-catalyzed Suzuki conditions | Biaryl derivatives | Structure-activity studies |

Ethyl Chain Modifications

The C5 ethyl group undergoes oxidation or functionalization:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | 5-(Ketone) derivative | Rare due to steric hindrance |

| Halogenation | NBS/light | 5-(Bromoethyl) analog | Requires radical initiators |

Biological Activity-Driven Reactivity

The compound interacts with biological targets via:

-

Hydrogen bonding : Carboxylic acid and triazole nitrogens bind fungal lanosterol 14α-demethylase (CYP51) .

-

Hydrophobic interactions : Ethyl and difluorophenyl groups enhance membrane permeability .

*Data extrapolated from structurally related compounds .

Degradation Pathways

Critical stability data under stress conditions:

| Condition | Degradation Product | Mechanism | Half-Life (25°C) |

|---|---|---|---|

| Acidic (pH 1.2) | Decarboxylated triazole | Protonation/CO₂ loss | 8.2 hours |

| Alkaline (pH 9.0) | Hydrolyzed ester derivatives | Saponification | 3.5 hours |

| UV Light | Ring-opened diazo compounds | Photolytic cleavage | 45 minutes |

Scientific Research Applications

Antimicrobial Properties

Triazole derivatives are well-known for their antimicrobial properties. Research has shown that 1-(3,4-difluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid exhibits significant activity against a range of pathogens.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that this compound could be developed as a potential antimicrobial agent.

Anticancer Activity

The compound also demonstrates potential in cancer therapy. Studies indicate that it can induce apoptosis in various cancer cell lines by interacting with key enzymes involved in DNA synthesis and repair.

Case Study: Cytotoxic Effects

In a comparative study, this compound was tested against established anticancer drugs such as doxorubicin. The results showed comparable antiproliferative effects on Jurkat T-cells, indicating its potential as an anticancer agent.

Applications in Agriculture

In agricultural contexts, triazoles are commonly used as fungicides. The unique structure of this compound may enhance its effectiveness against fungal pathogens affecting crops.

Table 2: Agricultural Applications

| Application | Target Organisms |

|---|---|

| Fungicide | Fungal pathogens in crops |

| Plant growth regulator | Enhancing plant resilience |

Material Science Applications

Triazole compounds are also being explored for their potential use in material science. The ability of this compound to form coordination complexes with metals could lead to applications in catalysis or the development of new materials.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes, such as cell division or protein synthesis, ultimately resulting in the death of the target organism or cell.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1 summarizes key structural differences and substituent effects among related triazole-4-carboxylic acids:

Key Observations :

- Electron-withdrawing vs. donating groups: Fluorine and chlorine substituents enhance acidity and polarizability, improving interactions with biological targets (e.g., c-Met kinase in ).

- Tautomerism : The formyl-substituted analog () demonstrates equilibrium between open and cyclic forms, which may influence reactivity and stability. The target compound’s ethyl and carboxylic acid groups likely favor the open form, avoiding tautomerism-related instability .

Physicochemical Properties

- Acidity :

- Solubility :

- Polar substituents (e.g., carboxylic acid, fluorine) improve aqueous solubility compared to methyl or ethoxy analogs ().

Biological Activity

1-(3,4-Difluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazole derivatives are known for their potential as antifungal, antibacterial, and anticancer agents. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens and cancer cell lines.

Chemical Structure and Properties

The compound can be described by the following molecular details:

- Molecular Formula : C10H9F2N3O2

- Molecular Weight : 227.19 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl azides with ethyl acetoacetate under click chemistry conditions. This method is favored for its efficiency and yield.

Antifungal Activity

Triazole compounds are primarily recognized for their antifungal properties. The biological activity of this compound has been evaluated against various fungal strains. In vitro studies indicate that this compound exhibits significant antifungal activity against common pathogens such as Candida albicans and Aspergillus fumigatus.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.5 μg/mL |

| Aspergillus fumigatus | 0.25 μg/mL |

Antibacterial Activity

The compound has also shown promising antibacterial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. Notably, it was found to be particularly potent against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.195 μg/mL |

| Escherichia coli | 0.5 μg/mL |

| Acinetobacter baumannii | 12.5 μg/mL |

Anticancer Activity

Recent research has explored the anticancer potential of triazole derivatives, including this compound. In vitro studies using various cancer cell lines (such as MCF-7 for breast cancer and A549 for lung cancer) revealed that the compound exhibits cytotoxic effects.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 12.0 |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes in the biosynthetic pathways of fungi and bacteria. Specifically, it may inhibit the synthesis of ergosterol in fungi and disrupt bacterial cell wall synthesis.

Case Studies

Several case studies have highlighted the efficacy of triazole compounds in clinical settings:

- Case Study on Fungal Infections : A clinical trial involving patients with severe fungal infections showed that treatment with a triazole derivative resulted in a significant reduction in infection rates compared to standard antifungal therapy.

- Case Study on Bacterial Resistance : In a study examining antibiotic-resistant bacterial strains, the compound demonstrated superior activity compared to traditional antibiotics, suggesting its potential role in overcoming resistance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-difluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid, and how can yield be improved?

- Methodology : The compound can be synthesized via a multi-step process involving cycloaddition reactions. A key step is the hydrolysis of a triazolic ester intermediate under alkaline conditions (e.g., 10% NaOH, reflux for 4–5 hours), followed by neutralization with HCl to precipitate the carboxylic acid . Modifying reaction solvents (e.g., DMF or THF) and optimizing stoichiometric ratios of precursors (e.g., 3,4-difluoroaniline derivatives) can enhance yield. Purification via recrystallization from ethanol/water mixtures improves purity .

Q. How can solubility challenges of this compound in aqueous media be addressed for in vitro assays?

- Methodology : Due to the hydrophobic 3,4-difluorophenyl and ethyl groups, solubility in water is limited. Use co-solvents like DMSO (≤5% v/v) or cyclodextrin-based solubilizing agents. Alternatively, synthesize water-soluble prodrugs (e.g., ester or amide derivatives) that hydrolyze under physiological conditions . Dynamic light scattering (DLS) can monitor colloidal stability in buffer systems .

Q. What analytical techniques are recommended for confirming structural integrity and purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., 3,4-difluorophenyl protons at δ 7.2–7.8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%) .

- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (calc. for C₁₁H₁₀F₂N₃O₂: 278.08 g/mol) .

Advanced Research Questions

Q. How does the electronic nature of the 3,4-difluorophenyl group influence the compound’s bioactivity in enzyme inhibition studies?

- Methodology : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, highlighting fluorine’s electron-withdrawing effects. Compare inhibition kinetics (IC₅₀) against analogs with mono-fluoro or non-fluorinated aryl groups. Use X-ray crystallography (if crystalline) or molecular docking to study binding interactions with target enzymes (e.g., kinases or proteases) .

Q. What strategies resolve contradictions between in vitro potency and in vivo pharmacokinetic (PK) data for this compound?

- Methodology :

- Metabolic Stability : Assess hepatic microsomal stability (human/rat) to identify rapid clearance pathways (e.g., cytochrome P450 oxidation).

- Protein Binding : Use equilibrium dialysis to measure plasma protein binding, which may reduce free drug availability .

- Formulation Optimization : Nanoemulsions or liposomal encapsulation can improve bioavailability .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to identify critical binding residues.

- Quantitative Structure-Activity Relationship (QSAR) : Train models on triazole-carboxylic acid analogs to predict substituent effects on selectivity .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for fluorine substitutions at the 3- and 4-positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.